molecular formula C10H19N B15315560 N-(2-methylbut-3-yn-2-yl)pentan-1-amine

N-(2-methylbut-3-yn-2-yl)pentan-1-amine

Cat. No.: B15315560
M. Wt: 153.26 g/mol
InChI Key: SRIXMMPJUNSUIF-UHFFFAOYSA-N
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Description

N-(2-methylbut-3-yn-2-yl)pentan-1-amine is a tertiary amine characterized by a pentyl chain attached to a propargyl-substituted amine group (2-methylbut-3-yn-2-yl).

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-(2-methylbut-3-yn-2-yl)pentan-1-amine

InChI

InChI=1S/C10H19N/c1-5-7-8-9-11-10(3,4)6-2/h2,11H,5,7-9H2,1,3-4H3

InChI Key

SRIXMMPJUNSUIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbut-3-yn-2-yl)pentan-1-amine typically involves the reaction of 2-methylbut-3-yn-2-ol with pentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbut-3-yn-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylbut-3-yn-2-yl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylbut-3-yn-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, properties, and applications of N-(2-methylbut-3-yn-2-yl)pentan-1-amine and related compounds:

Compound Name & Source Structural Features Key Properties Applications/Findings
This compound (Target) Propargyl group (C≡C), tertiary amine High rigidity, potential reactivity Likely used in alkyne-based synthesis
N-(2-methylbutyl)pentan-1-amine Saturated branched substituent (no triple bond) Higher lipophilicity Intermediate in organic synthesis
N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)pentan-1-amine Ether-linked polyoxyethylene chain Hydrophilic, flexible backbone Surface modification, drug delivery
(E)-N-(pyridin-2-ylmethylene)pentan-1-amine Imine group (C=N), pyridine ring pH-sensitive, coordination capability Dynamic covalent chemistry, catalysis
(Z)-N-((3-methoxy-5-(1H-pyrrol-2-yl)...)pentan-1-amine hydrochloride Pyrrole moiety, methoxy group Charged species, aromatic interactions Transmembrane anion transport
N-[3-(trifluoromethyl)benzyl]pentan-1-amine Fluorinated aromatic substituent Enhanced metabolic stability, lipophilicity Pharmaceutical lead optimization

Key Research Findings

Reactivity and Functionalization :

  • Propargyl-substituted amines like the target compound are valuable in click chemistry due to their triple bonds, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Saturated analogs (e.g., N-(2-methylbutyl)pentan-1-amine ) exhibit higher lipophilicity (logP ~3.5 estimated), making them suitable for lipid-rich environments.

Biological Interactions :

  • Pentan-1-amine derivatives with ether linkages (e.g., compound 2 in ) show improved water solubility, critical for biomedical applications.
  • Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability due to the trifluoromethyl group’s electron-withdrawing effects.

Physical Properties :

  • The boiling point of N-methylpentan-2-amine (101.5°C at 760 mmHg ) suggests that alkyne-containing analogs may have higher boiling points due to increased molecular weight and polarizability.
  • Imine derivatives (e.g., ) exhibit pH-dependent stability, with degradation observed under acidic conditions.

Critical Evaluation of Evidence

  • Contradictions : While some compounds (e.g., ) prioritize hydrophilicity for material science, others (e.g., ) focus on lipophilicity for pharmaceutical use. The target compound’s triple bond bridges reactivity and rigidity, enabling diverse applications.
  • Gaps: Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent.

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